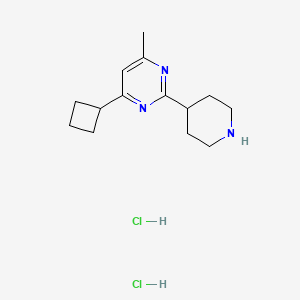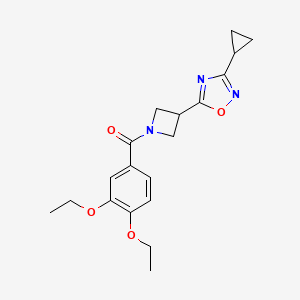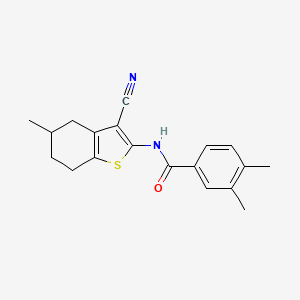
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Bioassay Studies as Cyclooxygenase-2 Inhibitor
Research involving the synthesis of complex compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been aimed at discovering potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). These compounds are studied for their structural characteristics and interaction with biological targets through molecular docking studies, offering insights into their potential as therapeutic agents. For instance, the mentioned compound was synthesized and analyzed through X-ray crystallography to understand its interaction within the active site of the COX-2 enzyme, comparing its inhibitory potential with known drugs like celecoxib. Despite its focus on a different compound, this research highlights the broader scientific interest in designing and evaluating molecules that can selectively interact with biological targets for potential therapeutic benefits (Al-Hourani et al., 2016).
Exploration of Synthetic Opioids for Favorable Side-Effect Profiles
The ongoing search for synthetic opioids as alternatives to traditional opium-based derivatives is a significant area of pharmaceutical research. This effort aims to identify compounds with improved side-effect profiles, including reduced dependence and abuse potential. Scientific literature provides a rich source of information on these research endeavors, detailing the discovery and evaluation of novel compounds. Notably, compounds like U-47700 have emerged as substances of interest due to their potential to offer morphine-like analgesic properties with distinct pharmacological profiles. Although initially not intended for clinical use, such compounds' synthesis and biological evaluation underscore the quest for safer, more effective pain management solutions (Elliott et al., 2016).
Synthesis and Cyclization Reactions for Heterocyclic Compounds
The synthesis and reaction behavior of heterocyclic compounds, including those related to benzothiophenes and pyrazoles, constitute another area of interest. These compounds are investigated for various applications, including their potential as cyclooxygenase inhibitors or in other therapeutic roles. For example, the reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds and amines have been studied to generate α-dimethylaminobenzylidene derivatives and other heterocyclic structures. Such research efforts contribute to the broader understanding of chemical reactions that can produce novel compounds with potential therapeutic or industrial applications (Mukaiyama & Yamaguchi, 1966).
Development of Novel Synthetic Opioids and Their Market Impact
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists have been thoroughly reviewed, highlighting the emergence of substances like U-47700 on the illicit drug market. This research underscores the importance of international early warning systems in tracking new psychoactive substances (NPS) and the necessity for preemptive research on potential future compounds. By analyzing the structural modifications and market prevalence of these substances, researchers aim to better understand their impact on public health and to develop strategies for early detection and risk assessment (Sharma et al., 2018).
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-11-4-7-17-15(8-11)16(10-20)19(23-17)21-18(22)14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWRQFWMYDSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

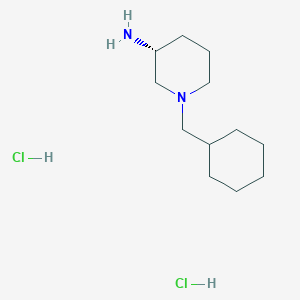
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)
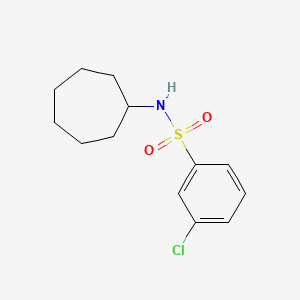
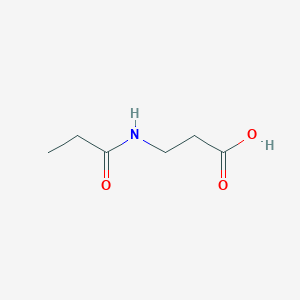

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
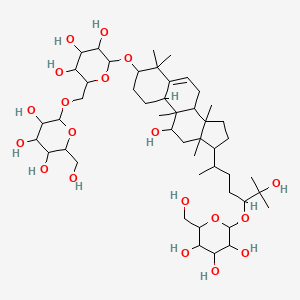

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

